molecular formula C9H9NS2 B13619628 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol CAS No. 4542-26-1

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol

Cat. No.: B13619628
CAS No.: 4542-26-1
M. Wt: 195.3 g/mol
InChI Key: OWYFOPWBBHKOLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is a sulfur-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its core structure, featuring a benzothiazole moiety linked to an ethane-thiol chain, is a key pharmacophore associated with a range of potent biological activities. This compound is primarily valued for its potential in anticancer research . Structurally similar benzothiazole-2-thiol derivatives have demonstrated remarkable, broad-spectrum antitumor properties in preclinical studies, showing high potency against various human cancer cell lines, including SKRB-3, SW620, and A549, with activities in the nanomolar range . The mechanism of action for these analogues is linked to the induction of apoptosis (programmed cell death) in cancer cells, such as in hepatocellular carcinoma (HepG2) models . Furthermore, the benzothiazole scaffold is extensively investigated for its antimicrobial applications . Recent studies on related benzo[d]thiazole-2-thiol compounds highlight their role as novel quorum sensing inhibitors (QSI) in Gram-negative bacteria like Pseudomonas aeruginosa . By selectively inhibiting the LasB system without affecting bacterial growth, these compounds offer a non-biocidal strategy to potentially disrupt biofilm formation and virulence, reducing the likelihood of fostering antibiotic resistance . Researchers can utilize this compound as a versatile synthetic intermediate or a core structure for developing new therapeutic agents in these fields. Please note: This product is intended for research purposes in a controlled laboratory environment and is strictly classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4542-26-1

Molecular Formula

C9H9NS2

Molecular Weight

195.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)ethanethiol

InChI

InChI=1S/C9H9NS2/c11-6-5-9-10-7-3-1-2-4-8(7)12-9/h1-4,11H,5-6H2

InChI Key

OWYFOPWBBHKOLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCS

Origin of Product

United States

Contextualization Within Organosulfur Chemistry and Benzothiazole Derivatives

The chemical identity of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is rooted in two significant domains of organic chemistry: organosulfur chemistry and the chemistry of benzothiazole (B30560) derivatives. The presence of a thiol (-SH) group places it squarely within the family of organosulfur compounds, which are known for their diverse reactivity and presence in numerous biologically active molecules. researchgate.netmdpi.com The benzothiazole moiety, a bicyclic system comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netijsrst.comsemanticscholar.orgbenthamscience.com

Benzothiazole and its derivatives are recognized for a wide array of pharmacological activities, making them a focal point in the development of new therapeutic agents. researchgate.netijsrst.comsemanticscholar.orgbenthamscience.com The benzothiazole ring system is a common structural feature in many natural and synthetic bioactive molecules. benthamscience.com The versatility of the benzothiazole core allows for substitutions at various positions, leading to a broad spectrum of chemical properties and biological effects. researchgate.netsemanticscholar.org

The thiol group, on the other hand, is a key functional group in organosulfur chemistry. Thiols are known for their ability to form disulfide bonds, coordinate with metal ions, and participate in various nucleophilic reactions. researchgate.net The incorporation of a thiol group into a benzothiazole derivative, as seen in this compound, is a strategic molecular design that combines the desirable properties of both classes of compounds.

Structural Significance and Research Trajectories

Strategies for the Construction of the Benzothiazole Moiety

The formation of the benzothiazole ring is a critical step in the synthesis of the target compound and its analogues. This is typically achieved through the cyclization of 2-aminothiophenol (B119425) with a suitable electrophilic partner. Various methodologies have been developed to facilitate this transformation, ranging from classical condensation reactions to advanced catalytic approaches.

Cyclization Reactions Involving 2-Aminothiophenol Derivatives

The most prevalent method for synthesizing the benzothiazole scaffold involves the condensation of 2-aminothiophenol with various carbonyl compounds or their equivalents. acs.orgresearchgate.net The general mechanism entails an initial nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbon, followed by an intramolecular cyclization involving the thiol group, and subsequent aromatization to yield the stable benzothiazole ring. ekb.eg

A variety of reagents can be reacted with 2-aminothiophenol to form the benzothiazole ring, including:

Aldehydes: The reaction with aldehydes is a common and versatile method. ekb.eg This condensation can be promoted by various catalysts and reaction conditions. bohrium.commdpi.com For instance, a mixture of H₂O₂/HCl in ethanol (B145695) at room temperature has been shown to be an effective catalytic system. bohrium.com

Carboxylic Acids and Acyl Chlorides: Direct condensation with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid, provides a direct route to 2-substituted benzothiazoles. acs.org Similarly, acyl chlorides react readily with 2-aminothiophenol. acs.org

Nitriles: The reaction with nitriles offers another pathway to 2-substituted benzothiazoles. acs.org

Table 1: Examples of Reagents Used in Cyclization Reactions with 2-Aminothiophenol
Reagent TypeSpecific ExampleTypical ConditionsReference
AldehydeBenzaldehydeH₂O₂/HCl, Ethanol, Room Temperature bohrium.com
Carboxylic AcidBenzoic AcidPolyphosphoric Acid, Heat acs.org
Acyl ChlorideBenzoyl ChloridePyridine, Room Temperature acs.org
NitrileBenzonitrileCopper Catalyst, Heat acs.org

Catalytic Approaches in Benzothiazole Ring Formation, including Nanoparticle and Copper-Catalyzed Methods

To improve the efficiency, selectivity, and sustainability of benzothiazole synthesis, various catalytic systems have been developed. These include the use of metal nanoparticles and copper catalysts.

Nanoparticle Catalysis: Nanoparticles offer a high surface area-to-volume ratio, which can lead to enhanced catalytic activity. Various metal oxide nanoparticles have been successfully employed as catalysts for the synthesis of benzothiazoles. For example, ZnO nanoparticles have been used to catalyze the condensation of 2-aminothiophenol with aldehydes under solvent-free conditions at room temperature. mdpi.com Another approach involves the use of magnetic nanoparticles, such as Fe₃O₄@SiO₂, which can be easily recovered and reused, making the process more environmentally friendly. mdpi.com These magnetic nanoparticles can be functionalized with catalytic species to further enhance their performance.

Copper-Catalyzed Methods: Copper catalysts have proven to be particularly effective in the synthesis of benzothiazoles. organic-chemistry.org Copper-catalyzed methodologies can facilitate the condensation of 2-aminothiophenols with a variety of substrates, including nitriles. organic-chemistry.org These reactions often proceed under relatively mild conditions and demonstrate good functional group tolerance. The use of copper catalysts can also enable novel reaction pathways for the construction of the benzothiazole ring system.

Table 2: Catalytic Systems for Benzothiazole Synthesis
Catalyst TypeSpecific CatalystReactantsKey AdvantagesReference
NanoparticleZnO Nanoparticles2-Aminothiophenol and AldehydesSolvent-free, Room temperature, High yield mdpi.com
NanoparticleFe₃O₄@SiO₂-based nanocatalyst2-Aminothiophenol and AldehydesRecyclable, Environmentally friendly mdpi.com
Copper CatalystCopper(II) Acetate2-Aminothiophenols and NitrilesMild conditions, Good functional group tolerance organic-chemistry.org

Introduction and Functionalization of the Ethane-1-thiol Chain

Once the benzothiazole core is constructed, the next critical phase is the introduction and manipulation of the ethane-1-thiol side chain at the 2-position. This is typically achieved through a multi-step process starting from 2-mercaptobenzothiazole.

Thiolation Reactions

Direct thiolation to introduce the ethane-1-thiol group is not a common one-step procedure. Instead, a more strategic approach is employed, starting with the readily available 2-mercaptobenzothiazole (which exists in tautomeric equilibrium with benzothiazole-2-thione). The synthesis of 2-mercaptobenzothiazole itself can be achieved through the reaction of aniline, carbon disulfide, and sulfur under pressure. researchgate.net

The subsequent steps to form the ethane-1-thiol side chain generally involve:

Alkylation: The sulfur atom of 2-mercaptobenzothiazole is alkylated with a two-carbon electrophile containing a masked or precursor functional group for the thiol. A common reagent for this purpose is 2-chloroethanol (B45725) or 2-bromoethanol, which introduces a 2-hydroxyethylthio side chain. anadolu.edu.trrsc.org

Conversion of the Hydroxyl Group to a Thiol: The terminal hydroxyl group of the resulting 2-(benzothiazol-2-ylthio)ethanol then needs to be converted into a thiol. This can be achieved through standard organic transformations, such as conversion to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.

Alkylation Strategies on Sulfur Centers

The alkylation of the sulfur atom in 2-mercaptobenzothiazole and its derivatives is a key reaction for introducing the ethane-1-thiol chain and for creating a diverse range of analogues. This nucleophilic substitution reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more potent nucleophile (the thiolate).

The choice of alkylating agent is crucial for the desired outcome. For the synthesis of the precursor to this compound, an alkylating agent such as ethyl chloroacetate (B1199739) can be used, followed by reduction of the ester and conversion of the resulting alcohol to a thiol. wisdomlib.org Alternatively, direct alkylation with 2-chloroethyl acrylate (B77674) or 2-chloroethyl methacrylate (B99206) has been reported to yield the corresponding esters. anadolu.edu.tr The general reaction involves the nucleophilic attack of the benzothiazole-2-thiolate on the electrophilic carbon of the alkylating agent. researchgate.net

Table 3: Alkylation of 2-Mercaptobenzothiazole
Alkylating AgentProductTypical ConditionsReference
Ethyl ChloroacetateEthyl 2-(benzo[d]thiazol-2-ylthio)acetateTriethylamine (B128534), DMF wisdomlib.org
2-Chloroethyl acrylate2-(2-(Benzothiazolyl)thio)ethyl acrylateSodium bicarbonate, DMF, 60 °C anadolu.edu.tr
Benzyl Halide2-BenzylsulfanylbenzothiazoleSodium salt of MBT, DMF, Room Temperature researchgate.net

Chemoenzymatic and Stereoselective Synthetic Pathways to Related Compounds

The development of chemoenzymatic and stereoselective methods for the synthesis of benzothiazole derivatives is a growing area of research, driven by the demand for enantiomerically pure compounds for various applications.

Chemoenzymatic Synthesis: Enzymes are being explored as catalysts for the synthesis of benzothiazoles due to their high selectivity and ability to operate under mild, environmentally friendly conditions. For example, laccase has been used to catalyze the condensation of 2-aminothiophenol with aldehydes to form 2-arylbenzothiazoles. researchgate.net In one innovative approach, a relay catalysis protocol combining the promiscuous activity of trypsin with visible-light photoredox catalysis has been developed for the highly efficient synthesis of 2-substituted benzothiazoles. bohrium.com This method achieves high yields in a very short reaction time under an air atmosphere. bohrium.com

Stereoselective Synthesis: The creation of chiral benzothiazole derivatives often relies on asymmetric catalysis. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules containing the benzothiazole scaffold. For instance, a chiral L-proline-derived guanidine-amide has been shown to be an effective catalyst for the [4+2] cycloaddition of azlactones with 2-benzothiazolimines, yielding benzothiazolopyrimidines with adjacent tertiary and quaternary stereogenic centers in excellent yields and stereoselectivities. wisdomlib.org Similarly, commercially available chiral amines can catalyze the asymmetric synthesis of pyrimido[2,1-b]benzothiazoles with excellent diastereoselectivities and enantioselectivities. anadolu.edu.tr These methods provide access to optically active benzothiazole-containing compounds that are valuable for further synthetic transformations and biological evaluation.

One-Pot and Multi-Component Reaction Approaches for Benzothiazole Synthesis

The development of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. One-pot and multi-component reactions (MCRs) have emerged as powerful strategies that align with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying operational procedures. nih.gov These approaches are particularly valuable in the synthesis of heterocyclic compounds like benzothiazoles, where multiple bond-forming events can be orchestrated in a single reaction vessel, avoiding the need for isolating intermediates. nih.govnih.gov

One-pot synthesis involves the sequential transformation of a substrate through multiple reaction steps in a single reactor, thereby enhancing efficiency. acs.org MCRs, a subset of one-pot reactions, involve three or more reactants coming together in a single operation to form a product that incorporates substantial portions of all starting materials. nih.govresearchgate.net These strategies offer significant advantages, including increased atom economy, reduced consumption of solvents and reagents, and lower energy usage. nih.govmdpi.com

A variety of one-pot and multi-component strategies have been developed for the synthesis of 2-substituted benzothiazoles and their analogues. These methods often leverage readily available starting materials and employ diverse catalytic systems to facilitate the construction of the benzothiazole core.

Condensation Reactions of 2-Aminobenzenethiol

The most prevalent approach to benzothiazole synthesis involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. nih.govmdpi.com One-pot variations of this classic reaction have been refined to improve yields, shorten reaction times, and utilize greener conditions.

With Carboxylic Acids and Derivatives: Researchers have developed solvent-free methods for the condensation of 2-aminobenzenethiol with fatty acids, which can be performed with or without microwave irradiation to produce 2-substituted benzothiazoles in excellent yields. ajol.info In another approach, molecular iodine has been effectively used as a catalyst in a one-pot, solid-phase, solvent-free reaction between 2-aminobenzenethiol and benzoic acid derivatives, offering a highly economical and efficient route. tandfonline.com This method significantly reduces costs compared to older techniques that used polyphosphoric acid. tandfonline.com Microwave irradiation has also been successfully applied to the condensation with various fatty acids using P4S10 as a catalyst, resulting in a rapid, solvent-free, and high-yield protocol. nih.gov

With Aldehydes: The reaction of 2-aminobenzenethiol with aldehydes is a versatile method for accessing 2-substituted benzothiazoles. mdpi.com A mixture of H2O2/HCl in ethanol at room temperature has been used as an effective catalytic system for this transformation, providing excellent yields in a short timeframe. nih.govmdpi.com Another efficient one-pot method employs phenyltrimethylammonium (B184261) tribromide as an electrophilic bromine source to mediate the oxidative cyclization of aldehydes and 2-aminothiol under mild conditions. iajpr.com

The following table summarizes various one-pot condensation reactions for benzothiazole synthesis.

Reactant 1Reactant 2Catalyst/ConditionsYieldReaction TimeReference
2-AminothiophenolBenzoic Acid DerivativesMolecular Iodine, Solid-phase, Solvent-freeExcellent10 min nih.govtandfonline.com
2-AminothiophenolFatty AcidsP4S10, Microwave irradiation, Solvent-freeHigh3-4 min nih.gov
2-AminothiophenolAromatic AldehydesH2O2/HCl, Ethanol, Room Temperature85-94%45-60 min mdpi.com
2-AminothiophenolSubstituted BenzaldehydesPhenyltrimethylammonium tribromide, CH2Cl2, Room TemperatureGood40 min iajpr.com
2-AminothiophenolNitrilesCopper catalystExcellentN/A organic-chemistry.org

Three-Component Syntheses

Three-component reactions represent a highly efficient strategy for constructing the benzothiazole scaffold by forming multiple bonds in a single step.

Using Elemental Sulfur: A notable catalyst- and additive-free method involves the reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as the oxidant. nih.gov This approach achieves the formation of double C–S and one C–N bond. nih.gov In a similar vein, 2-substituted benzothiazoles can be synthesized from a three-component reaction of nitroarenes, alcohols, and sulfur powder. organic-chemistry.org Copper catalysts have been employed for the reaction of o-iodoanilines, arylacetic acids, and elemental sulfur, offering a simple, ligand-free process compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

Other Three-Component Systems: An efficient synthesis has been reported using a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol in the presence of n-tetrabutylammonium iodide (TBAI). nih.gov Another effective methodology involves the reaction of 2-iodoaniline, aryl aldehydes, and thiourea, catalyzed by a ferromagnetic catalyst (Cu(0)–Fe3O4@SiO2/NH2cel) in water, which allows for easy magnetic retrieval of the catalyst. nih.gov

The table below details several three-component reaction strategies for synthesizing benzothiazoles.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsYieldReference
Aromatic AminesAliphatic AminesElemental SulfurCatalyst-free, DMSO (oxidant)Good nih.gov
NitroarenesAlcoholsSulfur PowderN/AGood organic-chemistry.org
o-IodoanilinesArylacetic AcidsElemental SulfurCopper metalGood organic-chemistry.orgnih.gov
ThiolsOxalyl Chloride2-Aminothiophenoln-Tetrabutylammonium iodide (TBAI), 60 °CGood nih.gov
2-IodoanilineAryl AldehydesThioureaCu(0)–Fe3O4@SiO2/NH2cel, WaterGood to Excellent nih.gov
o-IodoanilinesK2SDMSON/AGood organic-chemistry.org

These advanced synthetic methodologies underscore the shift towards more efficient and sustainable chemical processes. By combining multiple steps into single operations, one-pot and multi-component reactions provide powerful and practical tools for the synthesis of this compound and a wide array of its analogues, facilitating further research and application of this important class of heterocyclic compounds.

Chemical Reactivity and Transformation Pathways of 2 1,3 Benzothiazol 2 Yl Ethane 1 Thiol

Thiol-Thione Tautomerism and its Chemical Implications

The benzothiazole (B30560) core of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol is structurally related to 1,3-benzothiazole-2-thiol (B7764131), a compound known to exhibit prototropic tautomerism. researchgate.netthieme-connect.de This phenomenon involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring, leading to an equilibrium between two tautomeric forms: the thiol form and the thione form. researchgate.net

Thiol Form: Characterized by an aromatic benzothiazole ring with an exocyclic carbon-sulfur single bond and a sulfhydryl (-SH) group.

Thione Form: Features a non-aromatic 2,3-dihydrobenzothiazole ring with an endocyclic C=N bond and an exocyclic carbon-sulfur double bond (C=S), known as a thione. thieme-connect.de

In neutral solutions, the equilibrium for 2-substituted benzothiazoles with exocyclic sulfur atoms largely favors the thione tautomer. thieme-connect.de This preference for the thione form is a significant factor in the compound's reactivity, as it influences the availability of the thiol proton and the nucleophilicity of the sulfur versus the nitrogen atom. The position of this equilibrium can be influenced by factors such as solvent polarity and pH. nih.govresearchgate.net For instance, polar aprotic solvents may favor the keto (thione) form in related systems. nih.gov

The chemical implications of this tautomerism are profound. The molecule can react from either form, leading to different products. For example, alkylation reactions can occur on the sulfur atom (S-alkylation) from the thiol form or on the nitrogen atom (N-alkylation) from the more predominant thione form. This dual reactivity is a key aspect of the chemical nature of benzothiazole-2-thiol derivatives.

Table 1: Comparison of Thiol and Thione Tautomers of the Benzothiazole-2-thiol Core

Feature Thiol Form Thione Form
Ring System Aromatic (Benzothiazole) Non-aromatic (2,3-Dihydrobenzothiazole)
Exocyclic Group Sulfhydryl (-SH) Thione (C=S)
Key Bonds C-SH, C=N (endocyclic) C=S, N-H (endocyclic)

| Predominance | Generally minor form | Generally major form in neutral solution thieme-connect.de |

Nucleophilic Reactivity of the Thiol Group

The ethanethiol (B150549) side chain of this compound is a primary center for nucleophilic reactions. The sulfur atom, with its lone pairs of electrons, can attack various electrophilic centers.

The thiol group (-SH) is moderately acidic and can be readily deprotonated by a base to form a thiolate anion (-S⁻). This process significantly enhances the nucleophilicity of the sulfur atom. The resulting thiolate is a potent nucleophile capable of participating in bimolecular nucleophilic substitution (SN2) reactions. masterorganicchemistry.com

In a typical SN2 reaction, the thiolate anion attacks an electrophilic carbon atom, displacing a leaving group in a concerted mechanism. masterorganicchemistry.com This reaction proceeds with an inversion of stereochemistry at the carbon center if it is chiral. masterorganicchemistry.com The high nucleophilicity of the thiolate makes this a highly efficient method for forming new carbon-sulfur bonds. For example, the reaction with alkyl halides leads to the formation of thioethers.

General SN2 Reaction:

BTZ-CH₂CH₂-S⁻ + R-X → BTZ-CH₂CH₂-S-R + X⁻ (where BTZ = 1,3-Benzothiazol-2-yl, R = alkyl group, X = leaving group like Br, I)

Quantum chemical and experimental studies on the related 1,3-benzothiazole-2-thiol have shown that its thiolate anion readily attacks electrophilic centers, initiating complex reaction pathways. nih.govresearchgate.net

Table 2: Examples of Potential SN2 Reactions

Electrophile Product Type
Methyl Iodide (CH₃I) Methyl thioether
Benzyl Bromide (C₆H₅CH₂Br) Benzyl thioether

The nucleophilic thiolate anion can also participate in addition reactions with unsaturated systems, particularly those featuring electron-withdrawing groups that activate a double or triple bond. A prominent example is the Michael addition, or conjugate addition, to α,β-unsaturated carbonyl compounds.

In this reaction, the thiolate attacks the β-carbon of the unsaturated system, leading to the formation of a new carbon-sulfur bond and an enolate intermediate, which is subsequently protonated. This reaction is a versatile method for carbon-sulfur bond formation and the synthesis of more complex molecules.

Oxidative Transformations Involving the Sulfur Atom

The sulfur atom in the thiol group of this compound is in a low oxidation state (-2) and is therefore susceptible to a variety of oxidative transformations.

Mild oxidation, often with agents like iodine (I₂) or hydrogen peroxide (H₂O₂), typically leads to the formation of a disulfide. This reaction involves the coupling of two thiol molecules to form a disulfide bridge (-S-S-). The formation of the corresponding disulfide from 1,3-benzothiazole-2-thiol is a known and crucial first step in certain synthetic pathways, such as the formation of disulfonium dications. researchgate.net

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states. The reaction of thiols with benzothiazole sulfones can produce sulfinic acids (RSO₂H). nsf.gov Further oxidation can lead to the corresponding sulfonic acid (RSO₃H). The reaction of thiols with benzothiazole sulfoxides can yield sulfenic acids (RSOH), which may undergo rapid intramolecular cyclization. nsf.gov Thiol dioxygenase enzymes can also catalyze the O₂-dependent oxidation of thiols to produce sulfinic acids. nih.gov

Table 3: Oxidation Products of the Thiol Group

Oxidation State of Sulfur Product Typical Reagent(s)
-1 Disulfide I₂, mild H₂O₂
0 Sulfenic Acid (-SOH) Peroxy acids
+2 Sulfinic Acid (-SO₂H) Stronger oxidants (e.g., KMnO₄)

Cyclization and Heterocyclization Pathways of Derivatives

Derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. These intramolecular reactions lead to the formation of new rings, often involving the atoms of the benzothiazole nucleus or the ethanethiol side chain.

For instance, a derivative could be synthesized by reacting the thiol group with a molecule containing a second reactive site. An example from the broader class of benzothiazoles involves the acylation of 2-aminobenzothiazole (B30445) with α-halogenoketones, which, through a series of steps including enolization and dehydration, leads to the formation of functionalized bis-thiazolo derivatives. nih.gov A similar strategy could be envisioned for this compound. Reaction of the thiol with an α,ω-dihaloalkane could be followed by an intramolecular nucleophilic attack from the benzothiazole nitrogen onto the second electrophilic carbon, resulting in a new fused heterocyclic ring system.

Furthermore, photocatalytic oxidative thiolation has been used to synthesize benzothiazoles through intramolecular cyclization of thioamides, where an initial oxidation at the sulfur forms a thiyl radical cation that subsequently undergoes cyclization. thieme-connect.com Such radical-mediated pathways could also be applicable to suitably designed derivatives of this compound.

Disulfonium Dication Formation Mechanisms

A unique transformation pathway available to thiols of this class is the formation of disulfonium dications. Quantum chemical analysis of the reaction between 1,3-benzothiazole-2-thiol and 1-iodopropan-2-one has elucidated the mechanism for this process. researchgate.net This pathway is initiated not by the thiol itself, but by its corresponding disulfide.

The mechanism proceeds through the following key steps:

Oxidation to Disulfide: The first step is the oxidation of the thiol to its corresponding disulfide. researchgate.net For this compound, this would yield 1,2-bis(2-(1,3-benzothiazol-2-yl)ethyl) disulfide.

Alkylation of Sulfur Atoms: The disulfide then reacts with an alkylating agent, such as an α-iodoketone. The reaction involves the alkylation of the exocyclic sulfur atoms of the disulfide. researchgate.net

Dication Formation: This sequential alkylation results in the formation of a dicationic species where both sulfur atoms of the original disulfide bridge bear a positive charge.

Stabilization: The resulting salt is stabilized by a counter-anion. In the studied reaction, this stabilization is achieved through a thermodynamically controlled reaction with molecular iodine, leading to the formation of a stable structure with a triiodide anion (I₃⁻). researchgate.net

This reaction highlights a complex pathway where the initial thiol undergoes oxidation and subsequent alkylation to generate a highly reactive and unusual dicationic species.

Table 4: Mechanistic Steps for Disulfonium Dication Formation

Step Reactants Process Product
1 This compound Oxidation Corresponding Disulfide
2 Disulfide + Alkylating Agent (e.g., R-I) S-Alkylation Mono-alkylated Disulfonium Cation
3 Mono-alkylated Intermediate + Alkylating Agent Second S-Alkylation Disulfonium Dication

Derivatization and Analog Development Based on 2 1,3 Benzothiazol 2 Yl Ethane 1 Thiol Scaffold

S-Alkylation and S-Acylation Derivatives

The sulfur atom of the benzothiazole (B30560) core, particularly in its 2-mercapto form, is a potent nucleophile, making it a primary site for S-alkylation and S-acylation reactions. These reactions are fundamental first steps in building more complex molecules based on the target scaffold.

A common and crucial starting material for these syntheses is 2-mercaptobenzothiazole (B37678). S-alkylation of this precursor is readily achieved using various alkylating agents. For instance, reaction with iodoethane (B44018) in the presence of a base like triethylamine (B128534) yields 2-(ethylthio)benzothiazole (B1596183) prepchem.com. A particularly significant transformation for further derivatization is the reaction with α-halo acetic acid derivatives. The reaction of 2-mercaptobenzothiazole with chloroacetic acid or its esters, typically in the presence of a base, provides 2-(benzothiazol-2-ylthio)acetic acid or its corresponding ester, ethyl 2-(benzothiazol-2-ylthio)acetate. chemmethod.comuobaghdad.edu.iquobaghdad.edu.iqnih.gov This S-alkylation step introduces a reactive carboxylic acid or ester functional group at the end of a two-carbon spacer, which is essential for subsequent modifications, including the formation of amides, hydrazides, and other complex structures.

The table below summarizes representative S-alkylation reactions starting from 2-mercaptobenzothiazole to form key precursors.

Starting MaterialReagentProduct
2-MercaptobenzothiazoleIodoethane2-(Ethylthio)benzothiazole prepchem.com
2-MercaptobenzothiazoleChloroacetic Acid2-(Benzothiazol-2-ylthio)acetic acid uobaghdad.edu.iqnih.gov
2-MercaptobenzothiazoleEthyl Chloroacetate (B1199739)Ethyl 2-(benzothiazol-2-ylthio)acetate chemmethod.comuobaghdad.edu.iq

Formation of Schiff Bases and Hydrazone Derivatives

The development of Schiff bases and hydrazones from the benzothiazole scaffold is a widely explored avenue for generating compounds with diverse chemical properties. This process typically involves a key intermediate, 2-(benzothiazol-2-ylthio)acetohydrazide, which is synthesized from the corresponding ester.

The synthesis begins with the ester precursor, ethyl 2-(benzothiazol-2-ylthio)acetate, which is condensed with hydrazine (B178648) hydrate (B1144303) to yield 2-(benzothiazol-2-ylthio)acetohydrazide. chemmethod.comuobaghdad.edu.iquobaghdad.edu.iq This acid hydrazide contains a reactive terminal -NH2 group that readily undergoes condensation reactions with a wide array of aldehydes and ketones. The resulting products are hydrazones (often referred to as Schiff bases in this context), which feature a characteristic azomethine group (-N=CH-). chemmethod.comasianpubs.org

Researchers have synthesized extensive libraries of these hydrazones by reacting the acetohydrazide intermediate with various substituted aromatic and aliphatic carbonyl compounds. nih.govresearchgate.netscirp.org The choice of aldehyde or ketone allows for systematic modification of the molecule's steric and electronic properties. For example, reaction of the acetohydrazide with substituted ketones has been shown to produce N'-alkylidene/arylidene-2-(2(3H)-benzothiazolinon-3-yl)acetohydrazides in high yields. asianpubs.org Similarly, condensation with various aromatic aldehydes leads to a range of N'-arylmethylene hydrazides. chemmethod.comresearchgate.net

The table below presents examples of hydrazones synthesized from 2-(benzothiazol-2-ylthio)acetohydrazide.

Hydrazide PrecursorCarbonyl CompoundResulting Hydrazone Derivative
2-(Benzothiazol-2-ylthio)acetohydrazideSubstituted Aromatic AldehydesN'-Arylmethylene-2-(benzothiazol-2-ylthio)acetohydrazide chemmethod.com
[2(3H)-Benzothiazolinon-3-yl]acetohydrazideSubstituted KetonesN'-Alkylidene-[2(3H)-benzothiazolinon-3-yl]acetohydrazide asianpubs.org
2-(Benzothiazol-2-ylthio)acetohydrazideAcetylacetoneN-(4-oxopentan-2-ylidene) acetohydrazide derivative scirp.orgresearchgate.net
2-(Benzothiazol-2-ylthio)acetohydrazideCyclohexanone(2-Benzothiazolylthio)acetylhydrazone of Cyclohexanone researchgate.net

Construction of Fused Heterocyclic Systems

The functionalized side chain attached at the C-2 position of the benzothiazole ring serves as an excellent synthon for constructing novel fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, additional rings can be annulated onto the benzothiazole core or built from the side chain itself, leading to complex polycyclic structures.

One common strategy involves using the Schiff base derivatives discussed previously. These compounds can undergo cycloaddition reactions to form new heterocyclic rings. For example, treatment of a Schiff base derived from 2-(benzothiazol-2-ylthio)acetohydrazide with chloroacetic acid can lead to the formation of a fused oxazolidinone ring system via a [2+3] cycloaddition. chemmethod.com In a similar fashion, reaction with phenyl isothiocyanate can yield a diazetidine-2-thione through a [2+2] cycloaddition. chemmethod.com

Another approach utilizes precursors like 2-cyanomethyl-1,3-benzothiazole. The active methylene (B1212753) group in this compound can participate in reactions with α,β-unsaturated nitriles to construct fused pyrido[2,1-b]benzothiazole derivatives. researchgate.net Furthermore, the thiazolo[3,2-a]benzimidazole system, an isomer of the thiazolo[2,3-b]benzothiazole system, is a well-studied fused heterocyclic structure. Its synthesis is often achieved by reacting 2-mercaptobenzimidazole (B194830) (an analog of 2-mercaptobenzothiazole) with α-halo ketones, followed by cyclization of the resulting thioether intermediate. nih.govresearchgate.net This strategy highlights a general principle where a nucleophilic sulfur on the core heterocycle is first alkylated with a bifunctional reagent, which then undergoes cyclization to form the fused ring. nih.govuctm.edu The synthesis of thiazolo[3,2-a]benzimidazole-2-acetic acid derivatives has been explored for their potential biological activities. nih.gov

Starting Scaffold/IntermediateReagent(s)Fused Heterocyclic System
Schiff base of 2-(benzothiazol-2-ylthio)acetohydrazideChloroacetic AcidOxazolidinone derivative chemmethod.com
Schiff base of 2-(benzothiazol-2-ylthio)acetohydrazidePhenyl IsothiocyanateDiazetidine-2-thione derivative chemmethod.com
2-Cyanomethyl-1,3-benzothiazoleα,β-Unsaturated NitrilesPyrido[2,1-b]benzothiazole researchgate.net
2-Mercaptobenzimidazoleα-Halo Ketones, then CyclizationThiazolo[3,2-a]benzimidazole nih.govresearchgate.net

Design and Synthesis of Multi-Pharmacophore Hybrid Structures for Chemical Exploration

Molecular hybridization, a strategy that combines two or more distinct pharmacophores into a single molecule, is a powerful tool in drug design to create novel compounds with potentially enhanced or synergistic activities. nih.gov The benzothiazole scaffold is frequently used as a core component in the synthesis of such multi-pharmacophore hybrid structures.

A prominent application of this strategy involves the integration of a 1,2,3-triazole moiety, often synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.netnih.gov In one approach, 2-mercaptobenzothiazole is S-alkylated with propargyl bromide to form S-propargyl mercaptobenzothiazole. This terminal alkyne can then be reacted with a variety of organic azides to produce a library of benzothiazole-triazole hybrids. nih.gov Conversely, benzothiazole-containing azides can be prepared and reacted with various terminal alkynes to achieve similar hybrid structures. rsc.org These hybrids often link the benzothiazole and another bioactive unit, such as a piperazine (B1678402) ring, through the stable triazole linker. nih.govresearchgate.net

Beyond triazoles, the benzothiazole nucleus has been hybridized with numerous other heterocyclic systems known for their biological relevance. Researchers have designed and synthesized hybrids incorporating:

Thiazole (B1198619): Creating benzothiazole-thiazole hybrids connected by a secondary amine or amide linkage. biointerfaceresearch.com

Thiazolidine-2,4-dione: Linking the benzothiazole core to this moiety, which is a known pharmacophore. nih.govnih.gov

1,3,4-Thiadiazole and Cyanothiouracil: These heterocycles have been incorporated into benzothiazole structures to explore their combined potential as anticancer agents. nih.govnih.gov

The design of these hybrids often relies on structure-activity relationship studies and in silico modeling to ensure that the combined fragments can interact effectively with their intended biological targets. nih.govbiointerfaceresearch.com

Benzothiazole PrecursorHybridization Partner (Pharmacophore)Linkage/Reaction TypeResulting Hybrid Structure
S-Propargyl MercaptobenzothiazoleOrganic AzidesCopper-Catalyzed Azide-Alkyne CycloadditionBenzothiazole-1,2,3-Triazole Hybrid nih.gov
2-AzidobenzothiazoleTerminal Alkynes / BenzohydrazideCopper-Catalyzed Azide-Alkyne CycloadditionBenzothiazole-1,2,3-Triazole-Hydrazone Hybrid rsc.org
2-Aminobenzothiazole (B30445)Thiazole-carboxamidesAmide bond formationBenzothiazole-Thiazole Hybrid biointerfaceresearch.com
2-ChloroacetamidobenzothiazoleThiazolidine-2,4-dioneNucleophilic substitutionBenzothiazole-Thiazolidine-2,4-dione Hybrid nih.govnih.gov

Coordination Chemistry of 2 1,3 Benzothiazol 2 Yl Ethane 1 Thiol and Its Derivatives

Ligand Design and Synthesis for Metal Complexation

The design of ligands based on the 2-(1,3-benzothiazol-2-yl)thio moiety focuses on creating molecules with specific donor sets to chelate metal ions. The synthesis typically starts from 2-mercaptobenzothiazole (B37678). The introduction of an ethane-thiol side chain or its analogues, like a thioacetic acid group, is a common strategy to create bidentate or multidentate ligands.

A representative synthesis involves the reaction of 2-mercaptobenzothiazole with a molecule containing a reactive halide, such as chloroacetic acid or ethyl chloroacetate (B1199739), in a basic medium. For instance, the ligand (benzothiazol-2-ylsulfanyl)-acetic acid is prepared by refluxing a mixture of 2-mercaptobenzothiazole and chloroacetic acid in the presence of a base like potassium hydroxide (B78521) (KOH). thescipub.comrdd.edu.iq This nucleophilic substitution reaction attaches the acetic acid moiety to the exocyclic sulfur atom of the benzothiazole (B30560) core. Subsequent modifications can be performed; for example, reaction with hydrazine (B178648) can convert the carboxylic acid group into an acetohydrazide, introducing additional nitrogen donor atoms for more complex ligand systems. uobabylon.edu.iq These synthetic routes are versatile and allow for the creation of a library of ligands with tailored electronic and steric properties suitable for complexing a wide range of metal ions.

Synthesis and Characterization of Metal Complexes

Metal complexes of 2-(1,3-benzothiazol-2-yl)ethane-1-thiol derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an alcoholic medium. anjs.edu.iqanjs.edu.iq Ethanolic solutions of the ligand and the corresponding metal salt (e.g., chlorides, acetates) are mixed in specific molar ratios (commonly 1:1 or 1:2 metal-to-ligand) and refluxed. rdd.edu.iq The resulting complexes often precipitate from the solution upon cooling and can be isolated by filtration, washed, and recrystallized. makhillpublications.co

A wide array of transition metal ions have been successfully complexed with these ligands, including Fe(II/III), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Hg(II), Cr(III), Mn(II), Sn(II), Rh(III), Pd(II), Pt(IV), and Au(III). anjs.edu.iqthescipub.comrdd.edu.iquobabylon.edu.iq The characterization of these newly synthesized complexes involves a combination of analytical and spectroscopic techniques. Elemental analysis (C, H, N, S) and flame atomic absorption spectroscopy are used to determine the empirical formula and the metal-to-ligand stoichiometry of the complexes. thescipub.comuobabylon.edu.iqmakhillpublications.co Molar conductivity measurements in solvents like DMF are employed to ascertain whether the complexes are electrolytic or non-electrolytic in nature. thescipub.comrdd.edu.iq

Spectroscopic Investigations of Coordination Modes and Geometry

Spectroscopic methods are indispensable for elucidating the coordination modes of the ligand and the geometry of the resulting metal complexes.

FT-IR spectroscopy provides direct evidence of ligand coordination to the metal ion. By comparing the spectrum of the free ligand with those of the metal complexes, key shifts in vibrational frequencies can be identified. For ligands like (benzothiazol-2-ylsulfanyl)-acetic acid, the coordination sites are typically the nitrogen of the benzothiazole ring and the oxygen of the carboxylate group.

Evidence for coordination includes:

A shift in the stretching frequency of the C=N group of the thiazole (B1198619) ring, indicating the involvement of the ring nitrogen in bonding with the metal ion. thescipub.com

The disappearance of the broad ν(OH) band of the carboxylic acid group and the appearance of new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻). The separation between these two bands can provide insights into the coordination mode of the carboxylate (monodentate, bidentate, or bridging).

The appearance of new, low-frequency bands in the far-IR region (typically below 500 cm⁻¹) which are absent in the free ligand spectrum. These bands are assigned to the stretching vibrations of the newly formed metal-ligand bonds, such as ν(M-O) and ν(M-N). thescipub.comrdd.edu.iq

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(OH) ~3435AbsentDeprotonation and coordination of the carboxylate oxygen
ν(C=O) ~1710AbsentDisappearance of the carboxylic acid carbonyl
ν(C=N) ~1573ShiftedCoordination of the thiazole ring nitrogen
ν(M-O) -~472-497Formation of a metal-oxygen bond
ν(M-N) -~412-440Formation of a metal-nitrogen bond

Note: The table presents typical data for (benzothiazol-2-ylsulfanyl)-acetic acid and its complexes. thescipub.comrdd.edu.iq

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the ligands and observing changes upon complexation, particularly for diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II), Pt(IV), Pd(II)). anjs.edu.iqrdd.edu.iq

In the ¹H NMR spectrum of a ligand like (benzothiazol-2-ylsulfanyl)-acetic acid, a characteristic signal for the acidic proton of the carboxyl group is observed at a low field (e.g., ~12.22 ppm). rdd.edu.iq Upon complexation, this signal disappears, confirming the deprotonation and coordination of the carboxylate group. rdd.edu.iq The signals of the protons in the vicinity of the coordination sites, such as the aromatic protons of the benzothiazole ring and the methylene (B1212753) (-CH₂-) protons, often exhibit shifts compared to the free ligand. These shifts are due to the change in the electronic environment upon coordination to the metal center. thescipub.comrdd.edu.iq

Similarly, in the ¹³C NMR spectra, the carbon atoms involved in or adjacent to the coordination sites show noticeable chemical shifts. For example, the signal for the carbonyl carbon of the carboxylic acid group shifts significantly upon coordination, indicating a change in its electron density due to bonding with the metal ion. rdd.edu.iq

NucleusGroupFree Ligand (δ, ppm)Metal Complex (δ, ppm)Interpretation
¹H -OH (Carboxylic)~12.22AbsentDeprotonation and coordination
¹H Aromatic Ring7.35-8.14ShiftedChange in electron density upon complexation
¹³C C=O (Carboxylic)~169.5ShiftedCoordination of the carboxylate oxygen to the metal ion

Note: The table presents typical data for (benzothiazol-2-ylsulfanyl)-acetic acid and its diamagnetic complexes. rdd.edu.iq

Electronic (UV-Visible) spectroscopy provides valuable information about the electronic transitions within the complexes and is often used to infer the geometry around the metal ion. The spectra of the free ligands typically show intense absorption bands in the UV region, which are assigned to π→π* and n→π* transitions within the benzothiazole ring and other chromophores. thescipub.com In the spectra of the metal complexes, these bands are often shifted, and new bands may appear in the visible region. rdd.edu.iq These new bands are attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions for complexes with partially filled d-orbitals. The position and number of d-d transition bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). thescipub.comrdd.edu.iq

Magnetic susceptibility measurements at room temperature are used to determine the magnetic moment of the complexes, which reveals the number of unpaired electrons on the metal center. This information is crucial for determining the oxidation state and the stereochemistry of the metal ion. For example, Ni(II) complexes can be distinguished as diamagnetic (square planar) or paramagnetic (tetrahedral or octahedral). thescipub.com Similarly, Co(II) complexes can be identified as having high-spin octahedral or tetrahedral geometries based on their magnetic moments. uobabylon.edu.iq

Metal IonProposed GeometryMagnetic Moment (B.M.)Key Electronic Transitions (cm⁻¹)
Ni(II) Tetrahedral~3.2-3.8d-d transitions
Cu(II) Square Planar~1.7-2.2d-d transitions
Fe(III) Octahedral (high-spin)~5.9Charge transfer bands
Co(II) Tetrahedral (high-spin)~4.3-4.8d-d transitions
Zn(II) TetrahedralDiamagneticLigand-based transitions

Note: This table summarizes typical findings for various metal complexes with benzothiazole thiol derivatives. thescipub.comrdd.edu.iquobabylon.edu.iq

Structural Analysis of Coordination Compounds (e.g., Monomeric, Polymeric Architectures)

While comprehensive structural analysis often requires single-crystal X-ray diffraction, a significant amount of structural information can be deduced from the combination of analytical and spectroscopic data. For many complexes of this compound derivatives, monomeric structures are proposed. anjs.edu.iqrdd.edu.iqanjs.edu.iq In these structures, one or two deprotonated ligand molecules chelate to a central metal ion to satisfy its coordination number.

Based on the evidence gathered from the techniques described above, various geometries are proposed:

Tetrahedral: Commonly suggested for Co(II), Zn(II), Cd(II), and Hg(II) complexes, where the metal ion has a coordination number of four. thescipub.commakhillpublications.co

Square Planar: Often proposed for Ni(II) (when diamagnetic), Pd(II), and Cu(II) complexes. thescipub.comrdd.edu.iq

Octahedral: This geometry is typical for metal ions like Fe(III), Cr(III), and sometimes Co(II) and Ni(II), involving a coordination number of six. This can be achieved by the coordination of two tridentate ligands or a combination of bidentate ligands and solvent molecules or counter-ions. rdd.edu.iqmakhillpublications.co

Investigation into the Coordination Chemistry of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed research findings, including data on ligand binding mechanisms and stability for the specific chemical compound This compound , are not available in the public domain. The investigation into its coordination chemistry, including the formation of metal complexes and their associated stability constants, appears to be an un-plotted territory in current chemical research.

While the broader family of benzothiazole-based ligands has been the subject of considerable study, research has focused on derivatives that are structurally distinct from this compound. These related compounds, such as 2-mercaptobenzothiazole (MBT), 2-thioacetic acid benzothiazole, and various Schiff base derivatives, exhibit interesting coordination behavior, but their binding mechanisms are governed by different functional groups and steric arrangements.

For instance, studies on 2-thioacetic acid benzothiazole show that it forms stable complexes with a range of transition metal ions, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). In these complexes, the ligand typically coordinates to the metal ion through the nitrogen atom of the benzothiazole ring and the oxygen atoms of the carboxylate group, acting as a bidentate ligand. Spectroscopic evidence from FTIR and NMR studies confirms the participation of these groups in the coordination sphere. However, the presence of the carboxylic acid moiety fundamentally alters the electronic and steric properties compared to the simple thiol group in the compound of interest.

Similarly, research into 2-mercaptobenzothiazole (MBT) indicates that it exists in a tautomeric equilibrium between thiol and thione forms, with the thione form often being more stable, particularly in metal complexes. The stability and reactivity of MBT complexes have been a subject of both experimental and theoretical studies.

However, the introduction of an ethane-1-thiol side chain at the 2-position of the benzothiazole ring, as in This compound , creates a unique ligand for which specific coordination behavior, binding affinities, and complex stability data could not be found. This crucial ethyl linker and terminal thiol group would be expected to result in different chelation possibilities and stability constants compared to previously studied analogues.

Due to the absence of specific research on this compound, it is not possible to provide the requested detailed findings or data tables on its ligand binding mechanisms and stability. This highlights a specific area where further scientific exploration is needed to understand the full potential of this particular benzothiazole derivative in coordination chemistry.

Theoretical and Computational Investigations of 2 1,3 Benzothiazol 2 Yl Ethane 1 Thiol Chemistry

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), B3LYP)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules at the electronic level. Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules with high accuracy. mdpi.comugm.ac.id The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently paired with basis sets like 6-311G(d,p) or 6-31+G(d,p) to provide a robust balance between computational cost and accuracy for organic molecules, including benzothiazole (B30560) derivatives. mdpi.comscirp.org These calculations can predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's behavior. mdpi.com

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is key to its reactivity and optical properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The HOMO energy level relates to the ability of a molecule to donate electrons, while the LUMO energy level indicates its ability to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive and can be more easily excited, whereas a large gap indicates higher kinetic stability. mdpi.commdpi.com For various benzothiazole derivatives studied using DFT, HOMO-LUMO energy gaps typically fall in the range of 3.95 to 4.73 eV. mdpi.comnbu.edu.sa The specific value for 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol would depend on the electronic influence of the ethanethiol (B150549) side chain. This analysis helps in understanding intramolecular charge transfer, which is responsible for the electronic and optical properties of these compounds. mdpi.comresearchgate.net

Table 1: Representative HOMO-LUMO Energies for Various Benzothiazole Derivatives Calculated via DFT This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
2-Vinyl-1,3-benzothiazole-6.52-1.824.70 nbu.edu.sa
1,3-Benzothiazole-2-carboxaldehyde-7.14-3.193.95 nbu.edu.sa
2-(2-Pyridyl)-1,3-benzothiazole-6.49-2.294.20 nbu.edu.sa
Benzothiazole Derivative with -CF3 groups-7.79-3.334.46 mdpi.com

Geometrical Optimization and Conformational Analysis

Before calculating molecular properties, the most stable three-dimensional structure of the molecule must be determined through geometrical optimization. This process uses computational methods like DFT to find the lowest energy arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, the ethanethiol side chain introduces conformational flexibility due to rotation around the C-C and C-S single bonds.

A conformational analysis would be performed by systematically rotating these bonds to map the potential energy surface and identify all stable conformers (energy minima). mdpi.comresearchgate.net Studies on similar flexible molecules have identified multiple stable conformers, sometimes with only small energy differences between them. mdpi.comresearchgate.net This analysis is crucial as different conformers can exhibit different properties and reactivity.

Vibrational Frequency Analysis

Computational vibrational frequency analysis is a powerful tool used to predict the infrared (IR) and Raman spectra of a molecule. mdpi.comnbu.edu.sa After geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311G(d,p)). mdpi.com The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. researchgate.net

The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations of functional groups. researchgate.netresearchgate.net These theoretical spectra are often scaled to correct for systematic errors and can be compared with experimental FT-IR and FT-Raman spectra to confirm the structure of the synthesized compound and validate the computational model. researchgate.netchemijournal.com

Reaction Mechanism Elucidation through Transition State Modeling

Computational chemistry is invaluable for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction's activation energy and rate. researchgate.net

For a molecule like this compound, this approach could be used to study reactions involving the thiol group, such as oxidation to a disulfide or its role as a nucleophile. researchgate.netacs.org For instance, a study on the reaction of 1,3-benzothiazole-2-thiol (B7764131) with 1-iodopropan-2-one used DFT calculations to map out the entire reaction pathway, which involved oxidation to a disulfide followed by alkylation. researchgate.net Similarly, the mechanism of thiol-addition reactions to benzothiazole derivatives has been elucidated by identifying intermediates and transition states, providing a detailed, step-by-step understanding of the reaction progress. uchile.clresearchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, often a protein). nih.gov While widely used in drug discovery, docking studies are also fundamental for understanding the non-covalent chemical interactions that govern molecular recognition.

For this compound, docking studies could be used to investigate its binding to a target protein active site, focusing on the specific interactions formed. These interactions typically include:

Hydrogen bonds: The nitrogen atom of the benzothiazole ring or the sulfur of the thiol could act as hydrogen bond acceptors or donors.

Hydrophobic interactions: The aromatic benzothiazole ring system can form hydrophobic and π-π stacking interactions with nonpolar residues. mdpi.com

In studies of other benzothiazole derivatives docked into enzyme active sites like dihydroorotase or DNA gyrase, specific residues involved in hydrogen bonding (e.g., ASN44, LEU222) and the role of the bulky aromatic rings in hydrophobic interactions have been identified. mdpi.comsemanticscholar.orgresearchgate.net The docking score, a numerical value that estimates the binding affinity, helps to rank different compounds, although the primary focus here is on the nature of the chemical contacts. mdpi.comresearchgate.net

Table 2: Example Docking Scores of Benzothiazole Derivatives with E. coli Dihydroorotase This table presents data for related compounds to illustrate typical values, as specific data for this compound is not available.

Compound IDDescriptionDocking ScoreReference
HDDP (Reference Ligand)Co-crystalized standard ligand-7.37 mdpi.com
Compound 3Benzothiazole derivative-5.02 mdpi.com
Compound 10Benzothiazole derivative-5.02 mdpi.com
Compound 4Benzothiazole derivative-4.93 mdpi.com

Prediction of Chemical Properties and Reactivity Profiles

Quantum chemical calculations can be used to derive a range of global and local reactivity descriptors that predict a molecule's chemical behavior. scirp.orgscirp.org These descriptors provide a quantitative profile of the molecule's reactivity.

Key predicted properties include:

Global Reactivity Descriptors: Based on HOMO and LUMO energies, properties such as chemical hardness (η), chemical softness (σ), electronegativity (χ), and the electrophilicity index (ω) can be calculated. mdpi.comscirp.org A soft molecule (low hardness) with a small HOMO-LUMO gap is generally more reactive. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. scirp.org It uses a color scale to identify electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. scirp.org This provides a visual guide to the reactive sites of the molecule.

Lipophilicity (LogP): This property, which describes a molecule's affinity for lipid-like environments versus aqueous ones, can be calculated computationally and is important for understanding solubility and intermolecular interactions. scirp.orgscirp.org Studies on benzothiazole derivatives show they are generally lipophilic (hydrophobic). scirp.orgscirp.org

By combining these calculated parameters, a comprehensive reactivity profile for this compound can be constructed, predicting its stability, solubility, and the most likely sites for chemical reactions. scirp.orgscirp.org

Advanced Applications of 2 1,3 Benzothiazol 2 Yl Ethane 1 Thiol in Chemical Sciences

Role in Materials Science and Polymer Chemistry

The unique chemical structure of 2-(1,3-Benzothiazol-2-yl)ethane-1-thiol, featuring a benzothiazole (B30560) ring system coupled with a thiol group, makes it and its derivatives valuable in various aspects of materials science and polymer chemistry. mdpi.com The benzothiazole moiety is a significant component in compounds used as vulcanization accelerators, antioxidants, and as functional groups in dyes and imaging reagents. mdpi.com

Accelerators in Vulcanization Processes

Benzothiazole derivatives are a cornerstone of accelerator technology in the rubber industry. mdpi.com Compounds structurally similar to this compound, particularly the benzothiazolesulfenamide class of accelerators, are widely used to control the kinetics of sulfur vulcanization in natural and synthetic rubbers. cmu.edu The primary role of these accelerators is to speed up the cross-linking reaction, which enhances the rubber's elasticity, strength, and durability.

The vulcanization process is initiated by the reaction of the accelerator with an activator, typically zinc oxide and stearic acid, to form an active accelerator complex. cmu.edu This complex then reacts with sulfur to create sulfurating species. These species attach to the rubber polymer chains, forming crosslink precursors known as polysulfidic pendant groups. cmu.edu Finally, these precursors react with other rubber chains to form stable sulfur crosslinks, completing the vulcanization process. cmu.edulusida.com The use of benzothiazole-based accelerators allows for a delayed onset of cure (scorch safety), providing a safe processing window, followed by a rapid vulcanization rate at higher temperatures. lusida.com

PropertyEffect of Benzothiazole-Based AcceleratorsTypical Observation
Cure RateIncreasedShorter vulcanization time required to reach optimal properties.
Scorch SafetyImprovedDelayed onset of vulcanization, allowing for safer processing of rubber compounds. lusida.com
Crosslink DensityIncreasedLeads to improved mechanical properties such as tensile strength and hardness. researchgate.net
Reversion ResistanceEnhancedMaintains stable properties during over-curing, particularly in sulfenamide (B3320178) systems. lusida.com

Antioxidants for Polymers and Rubber

The benzothiazole ring system is integral to the development of antioxidants used to protect polymers and rubber from degradation. mdpi.com Oxidative degradation, caused by heat, light, and exposure to oxygen, leads to the loss of mechanical properties and a shortened material lifespan. Antioxidants function by interrupting the free-radical chain reactions that drive this degradation. mdpi.com

Benzothiazole derivatives can act as effective antioxidants, and their performance is often linked to the presence of labile hydrogen atoms and the ability of the heterocyclic ring to stabilize radicals. nih.gov These compounds can scavenge primary radicals formed during initiation and break the degradation cycle, thereby preserving the polymer's integrity. researchgate.net The incorporation of such antioxidant moieties into polymer structures is a key strategy for enhancing the long-term durability of materials. nih.gov

Antioxidant TypeMechanismRelevance to Benzothiazole Structure
Radical ScavengerDonates a hydrogen atom to neutralize free radicals, terminating the oxidation chain reaction.The benzothiazole structure can be functionalized to enhance its radical scavenging potential. nih.gov
Peroxide DecomposerDecomposes hydroperoxides into non-radical, stable products.Sulfur-containing compounds, like thiols, are known to function as peroxide decomposers.

Components in Dyes and Photographic Materials

The benzothiazole nucleus is a common structural motif in a variety of functional dyes and materials used in imaging and electronics. mdpi.com Its electron-withdrawing nature and rigid, planar structure contribute to the unique photophysical properties of molecules that contain it. polyu.edu.hk Derivatives of benzothiazole are used as fluorescent markers and in the synthesis of photoluminescent compounds. mdpi.com

In the field of organic electronics, related structures like 2,1,3-benzothiadiazole (B189464) are employed as acceptor units in donor-acceptor type molecules. polyu.edu.hkmdpi.com This architecture allows for the tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics. polyu.edu.hkmetu.edu.tr The strong fluorescence and high quantum yields observed in some benzothiazole derivatives make them suitable for use as imaging reagents. mdpi.com

Corrosion Inhibition Studies

Derivatives of benzothiazole, particularly those containing sulfur and nitrogen atoms, are recognized as effective corrosion inhibitors for various metals and alloys, especially for carbon steel in acidic environments. researchgate.netresearchgate.netdeswater.com The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The inhibition mechanism involves the interaction of the lone pair electrons of the sulfur and nitrogen atoms, as well as the pi-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. researchgate.net This leads to the formation of a stable, adsorbed film on the metal surface. Studies on structurally similar compounds, such as 2,2'-Dithiobis(2,3-dihydro-1,3-benzothiazole), show that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netdeswater.com The adsorption of these molecules typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netdeswater.com

Inhibitor Concentration (ppm)Corrosion Rate (mpy)Inhibition Efficiency (%)Reference Compound
0--N-(1,3-benzothiazol-2-yl)-4-aminobenzamide in 1 N HCl researchgate.net
10-75.3
20-78.9
40-83.2
60-86.8
80-89.4

Applications in Analytical Chemistry and Sensing

The presence of heteroatoms (N, S) capable of coordinating with metal ions makes benzothiazole-thiol derivatives valuable ligands in analytical chemistry and for the development of chemical sensors. uobabylon.edu.iqresearchgate.net These compounds can form stable complexes with a variety of metal ions, and this complexation event can be designed to produce a measurable signal, such as a change in color or fluorescence. nih.gov

Reagents for Metal Ion Determination

Benzothiazole-based ligands have been successfully used for the spectrophotometric and fluorometric determination of various metal ions. researchgate.netnih.gov The formation of a metal-ligand complex alters the electronic structure of the ligand, leading to a shift in its absorption or emission spectrum. nih.gov This change can be correlated to the concentration of the metal ion in a sample.

For instance, ligands derived from 2-mercaptobenzothiazole (B37678) have been shown to form complexes with metal ions such as Co(II), Cu(II), Zn(II), and Cd(II). uobabylon.edu.iqmakhillpublications.co The stoichiometry of these complexes, often determined to be 1:1 or 1:2 (metal:ligand), can be established using methods like the molar ratio method. uobabylon.edu.iqmakhillpublications.co The high sensitivity and selectivity of these reagents make them suitable for trace metal analysis in various samples. researchgate.net Thiol-containing compounds, in general, are used in sensor arrays for the pattern-based recognition and discrimination of different metal ions. nih.gov

Metal IonDetection PrincipleBenzothiazole-Based Reagent
Cu(II)Spectrophotometry / Ratiometric FluorescenceAzo-Schiff base derivatives and Thiophene-Appended Benzothiazoles. researchgate.netnih.gov
Cd(II)Ratiometric FluorescenceThiophene-Appended Benzothiazoles. nih.gov
Co(II), Ni(II), Zn(II)Complexation and SpectrophotometryLigands derived from 2-mercaptobenzothiazole. uobabylon.edu.iq
Hg(II)Complexation and SpectrophotometryLigands derived from 2-mercaptobenzothiazole. makhillpublications.co

Monolayer Formation for Sensor Development

The development of sensitive and selective chemical sensors is a significant area of research. A key strategy in sensor fabrication involves the modification of transducer surfaces with thin, organized molecular layers. This compound is a prime candidate for such applications due to its molecular structure. The terminal thiol (-SH) group has a strong affinity for noble metal surfaces, particularly gold, enabling the spontaneous formation of well-ordered self-assembled monolayers (SAMs). beilstein-journals.org

The process involves the chemisorption of the thiol group onto the gold substrate, leading to a stable, covalently bound monolayer. beilstein-journals.org The benzothiazole units, oriented away from the surface, then constitute the new interface. This interface can be designed to interact specifically with target analytes. The benzothiazole nucleus itself possesses fluorescent properties that can be modulated upon binding to a target molecule, forming the basis for a fluorescent sensor. researchgate.net Changes in the fluorescence signal, such as quenching or enhancement, can be correlated to the concentration of the analyte.

Research into thiolated aromatic systems has demonstrated that stable monolayers can be readily formed, and their properties can be characterized by techniques such as ellipsometry. beilstein-journals.org While direct research on this compound for sensor development is specific, the principles are well-established with analogous compounds. The combination of a surface-anchoring thiol group and a functional benzothiazole head group provides a versatile platform for designing sensors for various analytes, including metal ions and biologically relevant molecules.

Table 1: Properties of this compound Relevant to Sensor Development

PropertyDescriptionRelevance in Sensor Development
Terminal Thiol Group A sulfur-hydrogen functional group (-SH) at one end of the molecule.Enables strong, spontaneous covalent bonding to gold surfaces, facilitating the formation of stable Self-Assembled Monolayers (SAMs). beilstein-journals.org
Benzothiazole Moiety A bicyclic aromatic ring system containing nitrogen and sulfur.Acts as the functional part of the sensor interface. It can possess inherent fluorescent properties and can be designed to interact with specific analytes. researchgate.net
Alkyl Spacer An ethane (B1197151) (-CH2-CH2-) chain linking the thiol and benzothiazole groups.Provides flexibility and helps in the formation of well-ordered, densely packed monolayers on the substrate surface.

Catalytic Applications and Ligands in Catalysis

The nitrogen and sulfur atoms within the benzothiazole ring are effective coordination sites for metal ions. This ability allows benzothiazole derivatives, including this compound, to act as ligands in coordination chemistry. makhillpublications.co By forming stable complexes with transition metals, these ligands can play a crucial role in catalysis.

The thiol group can also participate in metal coordination, making the compound a potentially bidentate ligand, binding to a metal center through both the thiazole (B1198619) nitrogen and the thiol sulfur. The resulting metal complexes can exhibit catalytic activity in a variety of organic transformations. For example, derivatives of 2-mercaptobenzothiazole, a closely related precursor, are used to synthesize ligands for complexes with metals like Co(II), Cu(II), Zn(II), and Cd(II). makhillpublications.co The geometry and electronic properties of these complexes, which are determined by the ligand and the metal ion, dictate their catalytic potential.

While specific catalytic cycles involving this compound are a niche area of research, the foundational chemistry is well-established. The use of 2-sulfanylbenzothiazoles as vulcanization accelerators in the rubber industry is a large-scale example of the catalytic utility of this class of compounds. thieme-connect.de These compounds influence the kinetics of sulfur cross-linking, demonstrating their ability to mediate chemical reactions. The synthesis of new metal complexes derived from benzothiazole-2-thiol derivatives continues to be an active area of research, with the goal of developing novel catalysts for organic synthesis and industrial processes. rdd.edu.iq

Investigation as Chemical Scaffolds in Medicinal Chemistry Research

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.commdpi.com This structural motif is a key component in drugs with diverse therapeutic applications. researchgate.net Derivatives of the benzothiazole scaffold have been investigated for numerous pharmacological activities, highlighting its importance as a starting point for drug discovery. derpharmachemica.com

The versatility of the benzothiazole ring allows for substitutions at various positions, enabling the modulation of its physicochemical and biological properties. This has led to the development of compounds with a broad spectrum of activities. The investigation of the benzothiazole scaffold has yielded compounds with potential applications as anticancer, antibacterial, antifungal, anti-inflammatory, anticonvulsant, and neuroprotective agents. mdpi.comresearchgate.netnih.gov

For instance, the compound AS601245, a benzothiazole derivative, has been identified as a c-Jun NH2-terminal protein kinase (JNK) inhibitor with neuroprotective properties in ischemia models. nih.gov Other derivatives have been synthesized and evaluated as inhibitors of various enzymes, demonstrating the utility of the benzothiazole core in designing targeted therapies. researchgate.net The ability to readily synthesize a library of derivatives from a common benzothiazole precursor makes it an attractive scaffold for high-throughput screening and structure-activity relationship (SAR) studies. researchgate.net

Table 2: Reported Biological Activities of Various Benzothiazole-Based Scaffolds

Biological ActivityExample of Derivative ClassReference
Anticancer Benzothiazole-containing phthalimides researchgate.net
Neuroprotective 1,3-benzothiazol-2-yl acetonitrile (B52724) derivatives (e.g., AS601245) nih.gov
Antitubercular Thiosemicarbazones containing a benzothiazole moiety researchgate.net
Antifungal 2-Mercaptobenzothiazole with electron-withdrawing groups derpharmachemica.com
Anti-inflammatory Basic 2-mercaptobenzothiazole derivatives derpharmachemica.com
Enzyme Inhibition 2-aminobenzothiazole (B30445) derivatives targeting protein kinases researchgate.net

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR reveals deshielding of protons adjacent to the thiazole ring (δ 7.5–8.5 ppm for aromatic Hs). The thiol proton (SH) appears as a broad singlet (~δ 1.5–2.5 ppm) but may be absent due to exchange broadening .
  • IR : Strong C=S and C–N stretches (1100–1250 cm⁻¹ and 1500–1600 cm⁻¹, respectively) confirm benzothiazole formation. The S–H stretch (~2550 cm⁻¹) is diagnostic but weak .
  • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]⁺ or [M+Na]⁺ peaks, with fragmentation patterns indicating loss of SH or C₂H₄S groups .

Advanced Application : Solid-state NMR and Raman spectroscopy probe intermolecular interactions in crystalline phases, such as S⋯S contacts or π-stacking .

How do computational methods (e.g., DFT) predict the reactivity and stability of this compound?

Advanced Research Focus
Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into:

  • Thermochemistry : Atomization energies and proton affinities predict stability under varying pH .
  • Electrostatic potential maps : Highlight nucleophilic (thiol S) and electrophilic (benzothiazole N) sites, guiding functionalization strategies .
  • Transition states : Simulations of thiol-disulfide exchange reactions identify energy barriers (~20–30 kcal/mol), aligning with experimental kinetics .

Validation : Compare computed IR/NMR spectra with experimental data to refine basis sets and exchange-correlation functionals .

What role do hydrogen-bonding networks play in the supramolecular assembly of benzothiazole-thiol derivatives?

Advanced Research Focus
Graph-set analysis (R²₂(8), R¹₂(6)) reveals how N–H⋯S and S–H⋯N interactions direct crystal packing. For instance:

  • 1D chains : N–H⋯Cl bonds in hydrochloride salts propagate helical motifs along the b-axis .
  • 2D layers : π-stacking of benzothiazole rings and S⋯S van der Waals contacts enhance thermal stability .

Methodological Note : Etter’s rules and Hirshfeld surface analysis (CrystalExplorer) quantify interaction hierarchies, aiding in crystal engineering for materials science applications .

How can researchers address discrepancies in reported biological activity data for benzothiazole-thiol derivatives?

Advanced Research Focus
Contradictions in bioactivity (e.g., enzyme inhibition) often arise from:

  • Sample purity : LC-MS or elemental analysis verifies >95% purity, excluding degradation products .
  • Assay conditions : Thiol oxidation in buffer (e.g., PBS) generates disulfides, necessitating reducing agents (e.g., DTT) .
  • Epimerization : Chiral centers in derivatives (e.g., octanoate side chains) require enantiomeric resolution (HPLC with chiral columns) .

Case Study : Dual 5-lipoxygenase/mPGES-1 inhibitors showed variability in IC₅₀ values (±20%) until protocols standardized DMSO content (<1%) and excluded light exposure .

What strategies optimize the solubility of this compound for in vitro studies?

Q. Basic Research Focus

  • Protic solvents : Ethanol or methanol (10–20% v/v in water) dissolve the compound via H-bonding with the thiol group.
  • Surfactants : Polysorbate-80 (0.1%) stabilizes aqueous suspensions for cell-based assays .
  • Derivatization : Acetylation of the thiol (-SH to -S-Ac) enhances lipophilicity for membrane permeability studies .

Advanced Note : Co-crystallization with cyclodextrins or PEG-based polymers improves bioavailability in pharmacokinetic models .

How do substituents on the benzothiazole ring modulate the compound’s electronic and steric properties?

Q. Advanced Research Focus

  • Electron-withdrawing groups (NO₂, Cl) : Reduce electron density at the thiol S, decreasing nucleophilicity but increasing oxidative stability .
  • Alkyl chains (e.g., octanoate) : Introduce steric hindrance, altering binding kinetics in enzyme active sites (e.g., ΔΔG = +3.2 kcal/mol for 5-LOX inhibition) .
  • Amino groups : Enable hydrogen bonding with biomolecular targets (e.g., DNA minor grooves) but increase susceptibility to protonation in acidic media .

Computational Validation : Hammett plots (σ values) correlate substituent effects with reaction rates, validated by Arrhenius plots from kinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.